molecular formula C15H21NO5 B558187 Boc-Tyr-OMe CAS No. 4326-36-7

Boc-Tyr-OMe

Cat. No. B558187
CAS RN: 4326-36-7
M. Wt: 295.33 g/mol
InChI Key: NQIFXJSLCUJHBB-LBPRGKRZSA-N
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Description

Boc-Tyr-OMe, also known as N-(tert-Butoxycarbonyl)-L-tyrosine Methyl Ester or Boc-L-tyrosine methyl ester, is a derivative of tyrosine . It has a molecular weight of 295.34 and a chemical formula of C₁₅H₂₁NO₅ .


Synthesis Analysis

Boc-Tyr-OMe can be synthesized through various methods. One such method involves the synthesis of dipeptides with tyrosine and methionine in the presence of triazine . Tripeptides are then prepared using the same method with valine and alanine amino acids. New methacrylate monomers are synthesized by the reaction of phenolic OH of tyrosine in tripeptides and methacryloyl chloride .


Molecular Structure Analysis

The molecular structure of Boc-Tyr-OMe is represented by the formula C₁₅H₂₁NO₅ . It is a complex molecule with a specific arrangement of atoms and bonds.


Chemical Reactions Analysis

Boc-Tyr-OMe is suitable for Boc solid-phase peptide synthesis . This type of synthesis is a common method used in the production of peptides.


Physical And Chemical Properties Analysis

Boc-Tyr-OMe is a solid substance with a molecular weight of 295.33 . It has a melting point of 100-104 °C . The optical activity of Boc-Tyr-OMe is [α]22/D +51°, c = 1 in chloroform .

Scientific Research Applications

  • Formation of Peptide Nanotubes : Boc-Tyr-OMe is involved in the self-assembly of peptides into nanotubes. For example, the tripeptides Boc-Tyr-Val-Tyr-OMe and Boc-Tyr-Ile-Tyr-OMe form nanotubes in crystals through noncovalent interactions. These nanotubes have hydrophilic interiors and are used to study hydrogen-bonded side chains of tyrosine residues (Ray, Haldar, Drew, & Banerjee, 2004).

  • Inhibition of Fibril Formation : Boc-Tyr-OMe analogs play a role in the study of peptide self-assemblies, particularly in the context of Alzheimer’s disease. Modifications with tyrosine in peptides like Boc-Phe-Phe-OMe, Boc-Phe-Tyr-OMe, Boc-Tyr-Phe-OMe, and Boc-Tyr-Tyr-OMe result in different assembly structures, which are essential for understanding peptide interactions in neurodegenerative diseases (Bera, Jana, Maity, & Haldar, 2014).

  • Development of Phosphinite Ligands : Boc-Tyr-OMe has been used in the synthesis of amino acid-derived phosphinites, which are important in the development of metal complexes for catalytic reactions. This application is vital in the field of organometallic chemistry and catalysis (Galka & Kraatz, 2003).

  • Synthesis of Antigenic Peptides : Boc-Tyr-OMe is used in the synthesis of peptides for immunization experiments, such as in the synthesis of heptapeptide Tyr-Arg-Glu-Asp-Met-Glu-Tyr-OMe from Escherichia coli K88 ab protein fimbriae. This application is significant in the development of vaccines and understanding immune responses (Meldal, 1986).

  • Formation of Supramolecular Structures : Boc-Tyr-OMe is involved in the formation of unique supramolecular structures, such as double helices formed by tripeptides containing Boc-Tyr-Aib-Xaa-OMe. This research is critical for understanding molecular self-assembly and designing novel materials (Jana, Maity, Maity, & Haldar, 2011).

  • Peptide Synthesis in Non-Aqueous Environments : Studies on Boc-Tyr-OMe in reactions catalyzed by enzymes like trypsin in non-aqueous environments like acetonitrile are crucial for understanding peptide synthesis in alternative solvents, which has implications in biotechnology and pharmaceutical synthesis (Čeřovský, 1990).

  • Enzymatic Synthesis of Antioxidant Dipeptides : Boc-Tyr-OMe is used in the enzymatic synthesis of dipeptides like BOC-Tyr-Ala, which have antioxidant properties. This synthesis, catalyzed by carboxypeptidase Y, is important for producing eco-friendly and efficient antioxidant agents (Shan, Qi, Wang, Su, & He, 2018).

Safety And Hazards

When handling Boc-Tyr-OMe, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Boc-Tyr-OMe is primarily used for research purposes . It is a key component in the synthesis of peptides, which have a wide range of applications in biological and medicinal research. The future directions of Boc-Tyr-OMe will likely continue to be in the field of peptide synthesis and related research areas.

properties

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIFXJSLCUJHBB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427077
Record name Boc-Tyr-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Tyr-OMe

CAS RN

4326-36-7
Record name Boc-Tyr-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-Tyr-OMe
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
Y Shan, W Qi, M Wang, R Su, Z He - Transactions of Tianjin University, 2018 - Springer
… Secondly, the initial concentrations of Ala (0.5 mol/L) and H 2 O were much higher than that of BOC-Tyr-OMe (0.05 mol/L), so we can regard the Ala and H 2 O concentrations as being …
Number of citations: 3 link.springer.com
G Botta, M Delfino, M Guazzaroni, C Crestini… - …, 2013 - Wiley Online Library
… –Burk plot, Figure 3).23, 34 For studying the catalytic properties of enzymes in the organic solvent media, reactions were performed with different concentrations of Boc-Tyr-OMe 1 (in …
O Nyéki, A Rill, L Klsfaludy - Organic Preparations and Procedures …, 1988 - Taylor & Francis
Among 0-alkyltyrosines, 0-ethyltyrosine has proved valuable in the synthesis of oxytocin, l of very potent vasopressin antagonists* and of oligopeptides with analgesic activity. 3 However…
Number of citations: 1 www.tandfonline.com
BM Bizzarri, A Martini, F Serafini, D Aversa… - RSC …, 2017 - pubs.rsc.org
… The tyrosine derivative Boc-Tyr-OMe (BTO) 1 protected at both the amino moiety (as tert-butoxycarbonyl; Boc, green) and carboxylic group (as methyl ester; cyano) was used as starting …
Number of citations: 16 pubs.rsc.org
I Berezowska, C Lemieux, NN Chung, J Ding… - Bioorganic & medicinal …, 2012 - Elsevier
… For the preparation of the various amino acids, Boc-Phe(4′-COOH)-OMe was synthesized by activating the hydroxyl group of Boc-Tyr-OMe as the triflate, followed by carbonylation with …
Number of citations: 3 www.sciencedirect.com
V ČEŘOVSKÝ, HD JAKUBKE - International Journal of Peptide …, 1994 - Wiley Online Library
… The protease-catalyzed reaction betwecn Boc-Tyr-OMe and taurine was selected as a model system in the present study. Initially, we tried to perform the synthesis in a medium …
Number of citations: 16 onlinelibrary.wiley.com
AM Kolodziejczyk, M Manning - The Journal of Organic Chemistry, 1981 - ACS Publications
… , isopropyl methanesulfonate, D-tyrosine methyl ester hydrochloride, Boc-L-Tyr-OMe and Boc-D-Tyr-OMe, together with the synthesis of Boc-Tyr(iPr) from Boc-Tyr-OMe (procedure A) …
Number of citations: 55 pubs.acs.org
R Bernini, M Barontini, F Crisante, MC Ginnasi… - Tetrahedron …, 2009 - Elsevier
… Firstly we turned our attention on the oxidation of Boc-Tyr-OMe derivative 1. THF appeared to be the most useful solvent. The oxidation of 1 (1.0 mmol) with a small excess of the oxidant …
Number of citations: 32 www.sciencedirect.com
B Delhom, G Alvaro, G Caminal, JL Torres… - Biotechnology letters, 1996 - Springer
… from p-nitrophenyl sulfate (PNS) to Boc-Tyr-OMe. Boc-Tyr-OMe (8.55 mM) and PNS (8.55 … A similar procedure was used when both PNS (8.55 mM) and Boc-Tyr-OMe (8.55 mM) were …
Number of citations: 5 link.springer.com
C Yu, K Mosbach - The Journal of Organic Chemistry, 1997 - ACS Publications
In this paper we report the synthesis of molecularly imprinted polymers (MIPs) using an amide as the hydrogen-bonding functional group. All the amide MIPs made in this investigation …
Number of citations: 296 pubs.acs.org

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